molecular formula C17H12I2N2O2S B298283 (2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Katalognummer B298283
Molekulargewicht: 562.2 g/mol
InChI-Schlüssel: FJSSCDWKJLEUKM-VYUZCOAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as HDBT and is a member of the thiazolidinone family. The compound's unique chemical structure makes it a promising candidate for drug development, especially in the field of cancer research.

Wirkmechanismus

The mechanism of action of HDBT is not fully understood, but studies have suggested that the compound acts by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. HDBT's ability to inhibit this pathway may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that HDBT has a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed. Additionally, HDBT has been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using HDBT in lab experiments is its low toxicity profile, which makes it a safer alternative to other anti-cancer compounds. Additionally, HDBT's ability to selectively target cancer cells while leaving normal cells unharmed is a significant advantage in cancer research. However, one limitation of using HDBT in lab experiments is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for HDBT research, including:
1. Investigating the compound's potential in combination with other anti-cancer drugs to enhance its therapeutic efficacy.
2. Studying the compound's mechanism of action in greater detail to better understand its anti-cancer properties.
3. Developing more efficient synthesis methods to increase the yield and purity of HDBT.
4. Exploring the potential of HDBT in other therapeutic areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, (2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a promising compound that has shown significant potential in cancer research. Its ability to selectively target cancer cells while leaving normal cells unharmed makes it a safer alternative to other anti-cancer drugs. Further research is needed to fully understand the compound's mechanism of action and to explore its potential in other therapeutic areas.

Synthesemethoden

The synthesis of HDBT involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde and 2-amino-3-methyl-1-phenyl-1,3-thiazol-4(5H)-one in the presence of a base. The reaction results in the formation of HDBT, which can be purified using various techniques such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

HDBT has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that HDBT exhibits anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment.

Eigenschaften

Produktname

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molekularformel

C17H12I2N2O2S

Molekulargewicht

562.2 g/mol

IUPAC-Name

(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12I2N2O2S/c1-21-16(23)14(8-10-7-11(18)9-13(19)15(10)22)24-17(21)20-12-5-3-2-4-6-12/h2-9,22H,1H3/b14-8+,20-17?

InChI-Schlüssel

FJSSCDWKJLEUKM-VYUZCOAASA-N

Isomerische SMILES

CN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)O)/SC1=NC3=CC=CC=C3

SMILES

CN1C(=O)C(=CC2=CC(=CC(=C2O)I)I)SC1=NC3=CC=CC=C3

Kanonische SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)O)SC1=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.